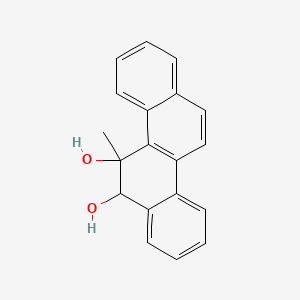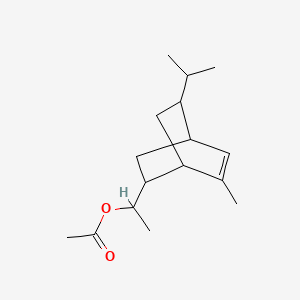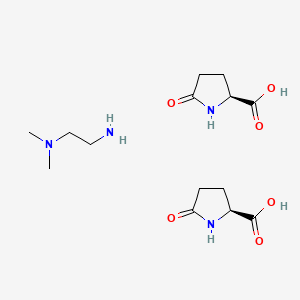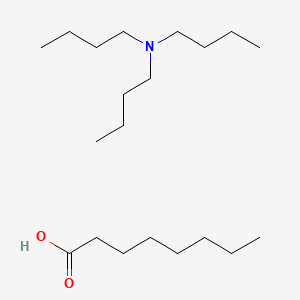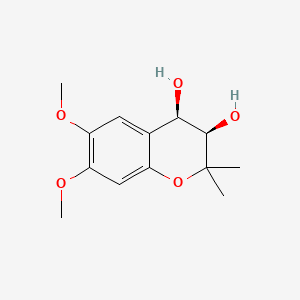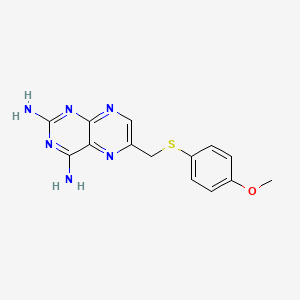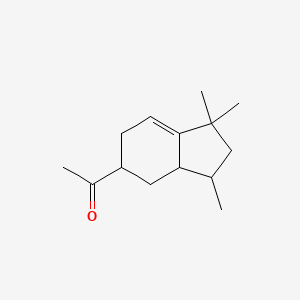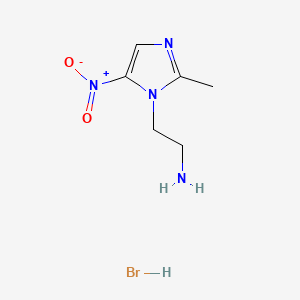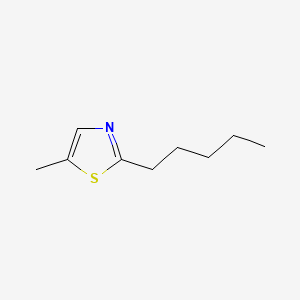
5-Methyl-2-pentylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-pentylthiazole is an organic compound belonging to the class of 2,5-disubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2 and 5. The molecular formula of this compound is C9H15NS, and it has a molecular weight of 169.287 g/mol . This compound is known for its distinct odor and is often used in flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylthiazole typically involves the reaction of appropriate thiazole precursors with alkylating agents. One common method includes the alkylation of 2-aminothiazole with 1-bromo-5-methylpentane under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-pentylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles.
Applications De Recherche Scientifique
5-Methyl-2-pentylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-pentylthiazole involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways, potentially inhibiting enzymes or blocking receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
2-Methylthiazole: Another thiazole derivative with similar chemical properties but different applications.
5-Ethyl-2-methylthiazole: Shares structural similarities but has distinct odor and flavor characteristics.
2,5-Dimethylthiazole: Known for its use in flavoring agents and has a different substitution pattern on the thiazole ring.
Uniqueness: 5-Methyl-2-pentylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain at the 2-position differentiates it from other thiazole derivatives, making it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
86290-21-3 |
|---|---|
Formule moléculaire |
C9H15NS |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
5-methyl-2-pentyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9-10-7-8(2)11-9/h7H,3-6H2,1-2H3 |
Clé InChI |
NEZJGDWWXKETPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC=C(S1)C |
Point d'ébullition |
262.00 °C. @ 760.00 mm Hg |
melting_point |
114.00 °C. @ 760.00 mm Hg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


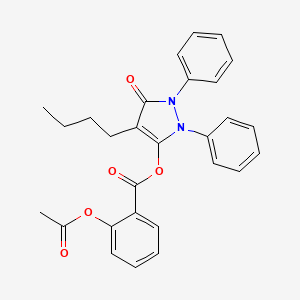

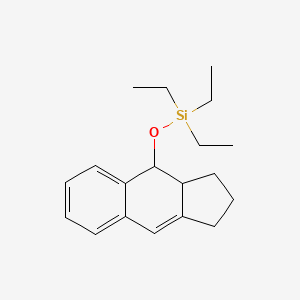
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
